![molecular formula C20H22N2O3 B2988318 4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 922978-14-1](/img/structure/B2988318.png)
4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
- Significance : Compounds like apixaban (also known as BMS-562247), derived from this scaffold, exhibit high potency, selectivity, and efficacy as oral anticoagulants .
- Impact : Apixaban, developed from this scaffold, is used clinically to prevent stroke and systemic embolism in patients with atrial fibrillation .
Anticoagulant and Antiplatelet Activity
Drug Development for Thrombosis Prevention
Structural Biology and Drug Design
Pharmacokinetics and Metabolism Studies
Chemical Synthesis and Derivatives
Biochemical Assays and High-Throughput Screening
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in thrombin generation and blood clot formation .
Mode of Action
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, which prevents the conversion of prothrombin to thrombin . This reduces thrombin-mediated platelet aggregation, ultimately leading to antithrombotic effects .
Pharmacokinetics
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by 4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide results in a reduction of thrombin generation . This leads to a decrease in platelet aggregation and clot formation, demonstrating its antithrombotic efficacy .
properties
IUPAC Name |
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-6-15(7-13-18)20(24)21-16-8-10-17(11-9-16)22-14-4-3-5-19(22)23/h6-13H,2-5,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSXIJRXSPTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
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